{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
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Overview
Description
{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a methoxybenzyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide. The process can be summarized as follows:
Formation of Hydrazide: The initial step involves the reaction of 4-methoxybenzyl hydrazine with an appropriate carboxylic acid to form the corresponding hydrazide.
Cyclization: The hydrazide is then cyclized with carbon disulfide in the presence of a base to form the oxadiazole ring.
Alkylation: The final step involves the alkylation of the oxadiazole derivative with chloroacetic acid to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can undergo reduction under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
- {[5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
- {[5-(4-Nitrobenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Uniqueness
{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability compared to its analogs. This structural feature also contributes to its distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-17-9-4-2-8(3-5-9)6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
VJAIUAWBBNEUHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)O |
Origin of Product |
United States |
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